molecular formula C7H6Br2ClN3 B13472144 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide

Cat. No.: B13472144
M. Wt: 327.40 g/mol
InChI Key: PAEYUGVZTUMWPJ-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

The synthesis of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide typically involves the bromination and chlorination of precursor compounds. One common method is the Debus-Radziszewski synthesis, which involves the reaction of alpha-halo ketones with ammonia or amines under specific conditions . Industrial production methods may involve large-scale bromination and chlorination processes, followed by purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-bromo-5-chloro-1H-1,3-benzodiazol-2-amine hydrobromide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of bromine and chlorine atoms, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C7H6Br2ClN3

Molecular Weight

327.40 g/mol

IUPAC Name

5-bromo-6-chloro-1H-benzimidazol-2-amine;hydrobromide

InChI

InChI=1S/C7H5BrClN3.BrH/c8-3-1-5-6(2-4(3)9)12-7(10)11-5;/h1-2H,(H3,10,11,12);1H

InChI Key

PAEYUGVZTUMWPJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)N=C(N2)N.Br

Origin of Product

United States

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